molecular formula C22H20O6 B14610326 Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate CAS No. 57467-30-8

Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate

Cat. No.: B14610326
CAS No.: 57467-30-8
M. Wt: 380.4 g/mol
InChI Key: CAWQICIDRNPZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate is an organic compound with the molecular formula C22H22O6. It is characterized by the presence of two 4-methoxyphenyl groups attached to a cyclohexa-1,4-diene ring, which is further substituted with two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of 4-methoxybenzaldehyde with cyclohexa-1,4-diene-1,4-dicarboxylic acid under specific conditions. One common method is the Claisen-Schmidt condensation reaction, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and structures. The presence of methoxy groups enhances its reactivity and allows for selective interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

57467-30-8

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate

InChI

InChI=1S/C22H20O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3,6-14H,4-5H2,1-2H3

InChI Key

CAWQICIDRNPZJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CCC(=CC2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.